1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC18153799
Molecular Formula: C8H10BrNS
Molecular Weight: 232.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNS |
|---|---|
| Molecular Weight | 232.14 g/mol |
| IUPAC Name | 1-[(3-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
| Standard InChI | InChI=1S/C8H10BrNS/c9-6-1-4-11-7(6)5-8(10)2-3-8/h1,4H,2-3,5,10H2 |
| Standard InChI Key | KNPNVLKDLOCPEG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC2=C(C=CS2)Br)N |
Introduction
1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a synthetic organic compound that combines a cyclopropane ring with a bromothiophene moiety. This unique structure makes it an interesting candidate for both organic synthesis and medicinal chemistry. The cyclopropane ring is known for its strained nature, which contributes to its reactivity, while the bromothiophene group adds potential biological activity due to the pharmacological properties often associated with thiophene derivatives.
Synthesis
The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves several key steps, including the bromination of thiophene. The reactions are typically carried out under controlled conditions to optimize yield and purity. Factors such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency of the synthesis.
Similar Compounds
Several compounds share structural similarities with 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine, including variations in the brominated position on the thiophene ring or the presence of different heterocyclic rings.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine | Cyclopropanamine | Different brominated position on thiophene |
| 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine | Cyclopropanamine | Contains a pyrimidine ring instead of thiophene |
| 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine | Cyclopropanamine | Variation in brominated position affecting properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume